3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one
Overview
Description
3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The presence of a fluorophenyl group and a benzyl group in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one typically involves multiple steps. One common method starts with the substitution of pyrrole at the 2- and 5-carbon atoms, followed by catalytic hydrogenation to produce pyrrolidine-2-acetic acid derivatives. The cyclization is then achieved using tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one can be compared with other azabicyclo compounds, such as:
6-azabicyclo[3.2.0]heptan-7-one: Similar in structure but lacks the benzyl and fluorophenyl groups.
Bicyclo[3.2.0]heptan-2-one: Lacks the nitrogen atom and the substituent groups. The presence of the benzyl and fluorophenyl groups in this compound makes it unique and potentially more versatile in its applications
Properties
IUPAC Name |
3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO/c20-16-8-6-14(7-9-16)17-10-15-12-21(19(22)18(15)17)11-13-4-2-1-3-5-13/h1-9,15,17-18H,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUKVMKYVKARPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C(=O)C2C1C3=CC=C(C=C3)F)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.